molecular formula C30H50O2 B1203339 (3S,6aR,6bS,8aR,9R,14bR)-4,4,6a,6b,8a,11,11,14b-Octamethyl-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,14,14a,14b-eicosahydro-picene-3,9-diol

(3S,6aR,6bS,8aR,9R,14bR)-4,4,6a,6b,8a,11,11,14b-Octamethyl-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,14,14a,14b-eicosahydro-picene-3,9-diol

Cat. No. B1203339
M. Wt: 442.7 g/mol
InChI Key: ZEGUWBQDYDXBNS-CVPOBCMLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,6aR,6bS,8aR,9R,14bR)-4,4,6a,6b,8a,11,11,14b-Octamethyl-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,14,14a,14b-eicosahydro-picene-3,9-diol is a natural product found in Erythrina subumbrans, Delphinium barbeyi, and Abrus precatorius with data available.

Scientific Research Applications

Biomedical Engineering Applications

Py-GC-MS Analysis in Biomedical Engineering The compound, as part of the extractives of Phyllostachys pubescens, was analyzed using Py-GC-MS. This research highlighted its potential use in biomedical engineering, owing to its significant constituents like 4,4,6a,6b,8a,11,11,14b-Octamethyl-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,14,14a,14b-eicosahydro-picene-3-one (Qing-zhi Ma et al., 2011).

Pharmaceutical Development

Conjugation with Bisphosphonates This study explored the conjugation of natural biologically active compounds with bisphosphonates, including a derivative similar to the compound . Such conjugation aims to enhance the binding or accumulation of biologically active compounds in specific organs, thus facilitating targeted pharmaceutical delivery (K. S. Bekker et al., 2013).

Cancer Research

In Silico Docking for Anti-Cancer Agents An in silico study utilized this compound for potential anti-cancer properties. The research focused on its efficacy in targeting Vascular Endothelial Growth Factor Receptor-2, a key player in cancer pathophysiology, suggesting the compound's promise as an anti-cancer agent (H. I. Umar et al., 2020).

Phytochemical Analysis

Analysis in Medicinal Plants The compound was identified in a GC-MS analysis of Sarcostemma viminale, an endangered medicinal plant. This study underscores the significance of such compounds in therapeutic applications and drug development (Arora Sunita et al., 2017).

Ayurvedic Medicine

GC-MS Analysis in Ayurvedic Formulation In an Ayurvedic formulation, Rasnadichurnam, the compound was detected through GC-MS analysis, suggesting its medicinal role in supporting the formulation's therapeutic functions (Ganesan Muruga Perumal et al., 2022).

properties

Product Name

(3S,6aR,6bS,8aR,9R,14bR)-4,4,6a,6b,8a,11,11,14b-Octamethyl-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,14,14a,14b-eicosahydro-picene-3,9-diol

Molecular Formula

C30H50O2

Molecular Weight

442.7 g/mol

IUPAC Name

(3S,6aR,6bS,8aR,9R,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,9-diol

InChI

InChI=1S/C30H50O2/c1-25(2)17-20-19-9-10-22-28(6)13-12-23(31)26(3,4)21(28)11-14-30(22,8)29(19,7)16-15-27(20,5)24(32)18-25/h9,20-24,31-32H,10-18H2,1-8H3/t20?,21?,22?,23-,24+,27+,28-,29+,30+/m0/s1

InChI Key

ZEGUWBQDYDXBNS-CVPOBCMLSA-N

Isomeric SMILES

C[C@@]12CC[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(CC[C@@H](C5(C)C)O)C)C)C1CC(C[C@H]2O)(C)C)C

SMILES

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(C(C1)O)C)C)C)(C)C)O)C)C

Canonical SMILES

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(C(C1)O)C)C)C)(C)C)O)C)C

synonyms

olean-12-ene-3,22-diol
sophoradiol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,6aR,6bS,8aR,9R,14bR)-4,4,6a,6b,8a,11,11,14b-Octamethyl-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,14,14a,14b-eicosahydro-picene-3,9-diol
Reactant of Route 2
(3S,6aR,6bS,8aR,9R,14bR)-4,4,6a,6b,8a,11,11,14b-Octamethyl-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,14,14a,14b-eicosahydro-picene-3,9-diol
Reactant of Route 3
(3S,6aR,6bS,8aR,9R,14bR)-4,4,6a,6b,8a,11,11,14b-Octamethyl-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,14,14a,14b-eicosahydro-picene-3,9-diol
Reactant of Route 4
(3S,6aR,6bS,8aR,9R,14bR)-4,4,6a,6b,8a,11,11,14b-Octamethyl-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,14,14a,14b-eicosahydro-picene-3,9-diol
Reactant of Route 5
(3S,6aR,6bS,8aR,9R,14bR)-4,4,6a,6b,8a,11,11,14b-Octamethyl-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,14,14a,14b-eicosahydro-picene-3,9-diol
Reactant of Route 6
(3S,6aR,6bS,8aR,9R,14bR)-4,4,6a,6b,8a,11,11,14b-Octamethyl-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,14,14a,14b-eicosahydro-picene-3,9-diol

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